
3-(4-Methoxyphenyl)-2-phenylpropanoic acid
概要
説明
“3-(4-Methoxyphenyl)-2-phenylpropanoic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound’s properties and characteristics can be influenced by its structure and the presence of functional groups.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound named “Magnesium layered hydroxide (MLH) intercalated with anionic 3-(4-methoxyphenyl)propionic acid (MPP)” was synthesized using a direct reaction method with magnesium oxide and MPP as precursors .
科学的研究の応用
Phenylpropanoid Biosynthesis Studies
3-(4-Methoxyphenyl)-2-phenylpropanoic acid plays a role in the study of phenylpropanoid biosynthesis. In vitro root cultures of Anigozanthos preissii and Wachendorfia thyrsiflora were used to investigate precursor-product relationships between phenylpropanoids and phenylphenalenones. This research showed that the carbon skeleton of 4'-methoxycinnamic acid was biosynthetically incorporated as an intact unit into phenylphenalenones, providing valuable insights into natural product biosynthesis (Hidalgo et al., 2015).
Catalysis and Chemical Synthesis
The compound has been used in the study of methoxycarbonylation of alkynes. In one study, the methoxycarbonylation of phenylethyne catalysed by palladium complexes led to the formation of the linear product, methyl cinnamate, demonstrating its role in the selective formation of unsaturated esters and cascade reactions to α,ω-diesters (Magro et al., 2010).
Structural and Molecular Studies
This acid has been a focus in structural and molecular studies. For example, crystal and molecular structures of 1,3,4-oxadiazol-2(3H)-thiones derived from 2, 3, and 4-methoxy substituted 2-phenylacetic acid were investigated, revealing insights into solid-state molecular packing arrangement and hydrogen bonding interactions (Khan et al., 2014).
Phenolic Polymerisates in Biomedical Research
The oxidative coupling of phenols, such as 3-(4-methoxyphenyl)-2-phenylpropanoic acid, is used to create synthetic analogues of natural humic substances for biomedical research. This method facilitates the molecular-level analysis of phenolic polymerisates, crucial for understanding their biological activity (Zherebker et al., 2015).
Pharmaceutical and Nutraceutical Applications
Research on p-methoxycinnamic acid (p-MCA), a derivative, has explored its therapeutic and nutraceutical applications. This compound demonstrates significant biological properties, making it a candidate for functional food ingredients and in the treatment of chronic diseases (Płowuszyńska & Gliszczyńska, 2021).
Synthetic Biology and Metabolic Engineering
In synthetic biology and metabolic engineering, efforts have been made to produce phenylpropanoic acids, including derivatives of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid, in microorganisms like Escherichia coli. This approach aims to produce these compounds for pharmaceutical applications and food ingredients, demonstrating the versatility of this compound in biotechnological applications (Kang et al., 2012).
作用機序
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 3-(4-Methoxyphenyl)-2-phenylpropanoic acid could potentially interact with a variety of biological targets.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . The compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which are common in the binding of small molecules to proteins.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been studied in sprague-dawley rats . After oral administration, it was detected in the bloodstream within 15 minutes and was also found in various organs 6 hours post-administration . This suggests that 3-(4-Methoxyphenyl)-2-phenylpropanoic acid could potentially have similar pharmacokinetic properties.
Result of Action
Given the wide range of biological activities exhibited by similar compounds, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .
特性
IUPAC Name |
3-(4-methoxyphenyl)-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIROORGDVPRQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278934 | |
| Record name | 4-Methoxy-α-phenylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4314-68-5 | |
| Record name | 4-Methoxy-α-phenylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4314-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxyphenyl)-2-phenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004314685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4314-68-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxy-α-phenylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxyphenyl)-2-phenylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

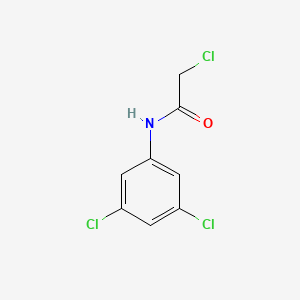
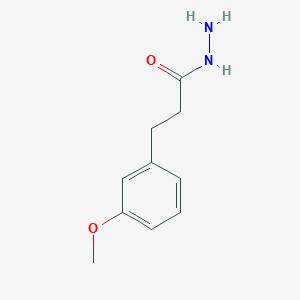
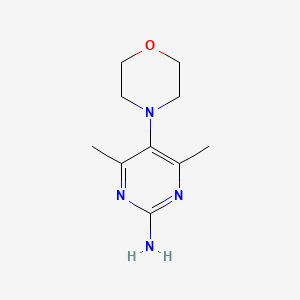

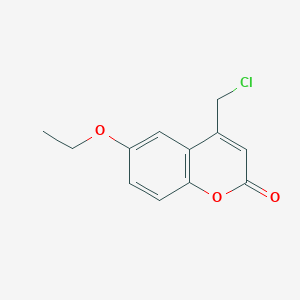

![2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1361003.png)
![[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid](/img/structure/B1361005.png)
![[{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid](/img/structure/B1361007.png)
![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361008.png)
![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361010.png)
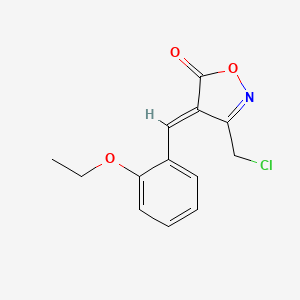
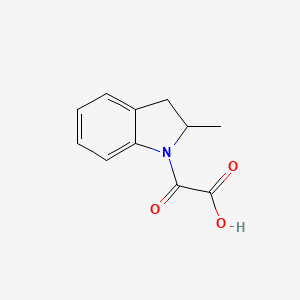
![3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1361020.png)